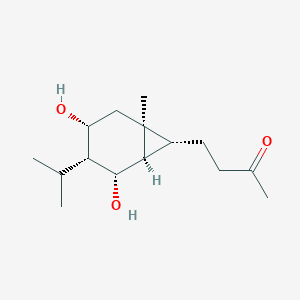
Sulazuril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulazuril is a chemical compound with the molecular formula C17H15Cl2N3O5S and a molecular weight of 444.29 g/mol . It is known for its applications in veterinary medicine, particularly as an antiparasitic agent. This compound is a member of the triazine family and is structurally related to other triazine-based compounds used in similar applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulazuril typically involves the reaction of 2,4-dichloro-6-(4-sulfamoylphenoxy)-1,3,5-triazine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Sulazuril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazine compounds .
Scientific Research Applications
Sulazuril has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying triazine chemistry and its reactivity.
Biology: Investigated for its antiparasitic properties and its effects on various biological systems.
Medicine: Used in veterinary medicine for the treatment of parasitic infections in animals.
Industry: Employed in the development of new antiparasitic agents and other pharmaceutical compounds.
Mechanism of Action
Sulazuril exerts its effects by inhibiting the activity of certain enzymes involved in the metabolic pathways of parasites. It targets the mitochondrial electron transport chain, leading to the disruption of energy production in the parasite cells. This results in the death of the parasites and the resolution of the infection .
Comparison with Similar Compounds
Sulazuril is similar to other triazine-based antiparasitic agents such as diclazuril and toltrazuril. it is unique in its specific molecular structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Compared to diclazuril and toltrazuril, this compound may have different efficacy and safety profiles, making it suitable for specific applications in veterinary medicine .
List of Similar Compounds
- Diclazuril
- Toltrazuril
- Clazuril
- Ponazuril
Properties
CAS No. |
108258-89-5 |
|---|---|
Molecular Formula |
C17H15Cl2N3O5S |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]-1-methyl-1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C17H15Cl2N3O5S/c1-21-9-15(23)20-17(24)22(21)10-7-13(18)16(14(19)8-10)27-11-3-5-12(6-4-11)28(2,25)26/h3-8H,9H2,1-2H3,(H,20,23,24) |
InChI Key |
AQAZEGOUFUGKBP-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |
Canonical SMILES |
CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |
Key on ui other cas no. |
108258-89-5 |
Synonyms |
2-(3,5-alpha-dichloro-4-(4-methylsulfonylphenoxy)phenyl)-1-methylhexahydro-1,2,4-triazine-3,5-dione Hoe 092 V Hoe-092 V Hoe-092V |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


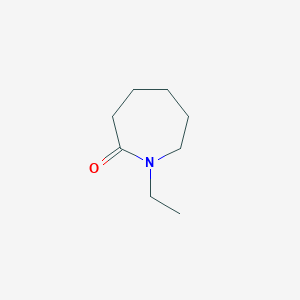

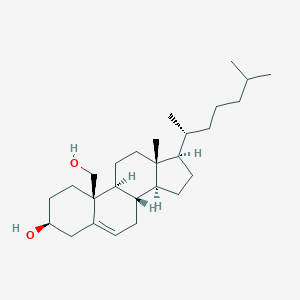
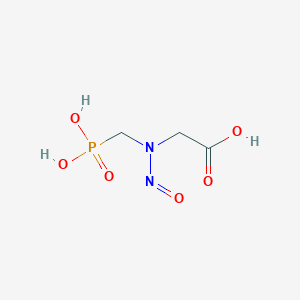
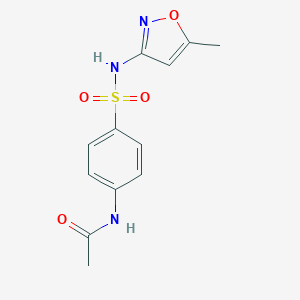



![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)

